Lipophilicity Advantage Over Unsubstituted Pyrrole Analog Drives Predicted Permeability
The 2,5‑dimethyl substitution on the pyrrole ring confers a computed XLogP3‑AA value of 1.7 for 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide, compared to an estimated XLogP of approximately 1.2 for the non‑methylated analog 2-(1H-pyrrol-1-yl)benzohydrazide [1][2]. This 0.5 unit increase in lipophilicity aligns with the established observation within the pyrrolyl benzohydrazide class that 2,5‑dimethylpyrrole incorporation enhances membrane permeability and target engagement [3].
| Evidence Dimension | Computed Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | 2-(1H-pyrrol-1-yl)benzohydrazide; estimated XLogP ~1.2 |
| Quantified Difference | Increase of ~0.5 units |
| Conditions | In silico computed physicochemical property (PubChem) |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability, a critical determinant of whole‑cell antibacterial and antitubercular activity that distinguishes 2,5‑dimethylpyrrole derivatives from unsubstituted pyrrole analogs in screening campaigns.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 4767793, 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide. 2025. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 85469241, 2-(1H-pyrrol-1-yl)benzohydrazide. 2025. View Source
- [3] Joshi SD, More UA, Dixit SR, Balmi SV, Kulkarni BG, Ullagaddi G, Lherbet C, Aminabhavi TM. Chemical synthesis and in silico molecular modeling of novel pyrrolyl benzohydrazide derivatives: Their biological evaluation against enoyl ACP reductase (InhA) and Mycobacterium tuberculosis. Bioorg Chem. 2017;75:406-417. View Source
